molecular formula C30H22N2O3S2 B15085285 Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-07-1

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15085285
CAS No.: 617697-07-1
M. Wt: 522.6 g/mol
InChI Key: MSVPHPSJSCULFY-KOEQRZSOSA-N
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Description

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 617697-07-1) is a thiazolo[3,2-a]pyrimidine derivative with a molecular formula of C₃₀H₂₂N₂O₃S₂ and a molecular weight of 522.6 g/mol . Its structure features:

  • A naphthalen-1-ylmethylene group at position 2, introducing aromatic bulk and π-stacking capabilities.
  • A thiophen-2-yl substituent at position 5, which may enhance electronic delocalization and bioactivity.

Properties

CAS No.

617697-07-1

Molecular Formula

C30H22N2O3S2

Molecular Weight

522.6 g/mol

IUPAC Name

benzyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H22N2O3S2/c1-19-26(29(34)35-18-20-9-3-2-4-10-20)27(24-15-8-16-36-24)32-28(33)25(37-30(32)31-19)17-22-13-7-12-21-11-5-6-14-23(21)22/h2-17,27H,18H2,1H3/b25-17+

InChI Key

MSVPHPSJSCULFY-KOEQRZSOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Dihydropyrimidine-2-Thione Synthesis

The synthesis commences with a three-component Biginelli reaction involving thiophen-2-carboxaldehyde, thiourea, and ethyl acetoacetate. This step forms 5-(thiophen-2-yl)-3-oxo-4,5-dihydropyrimidine-2(1H)-thione, a critical intermediate. The reaction proceeds in ethanol under reflux, leveraging the catalytic activity of hydrochloric acid to afford the dihydropyrimidine scaffold with a thione moiety at position 2. Ethyl acetoacetate introduces the 7-methyl group via its acetyl substituent, while thiophen-2-carboxaldehyde directs the thiophen-2-yl group to position 5.

Thiazolo[3,2-a]Pyrimidine Core Formation via Heterocyclization

Cyclization of the dihydropyrimidine-2-thione with benzyl chloroacetate in refluxing ethanol generates the thiazolo[3,2-a]pyrimidine core. The α-haloester undergoes nucleophilic substitution with the thiol group, followed by intramolecular cyclization to form the fused thiazole ring. This step installs the benzyl ester at position 6 and retains the 7-methyl group from the acetoacetate precursor. Reaction optimization studies indicate that triethylamine as a base enhances yields (80–85%) by neutralizing HCl byproducts.

Schiff Base Formation at Position 2

The naphthalen-1-ylmethylene group is introduced via condensation of the thiazolo intermediate with naphthalene-1-carbaldehyde. Microwave irradiation (4 minutes at 300 W) in toluene catalyzes imine formation, achieving 87% yield. Alternatively, conventional heating under Dean-Stark conditions with molecular sieves affords comparable results. The reaction exploits the electron-deficient methylene group adjacent to the 3-oxo moiety, facilitating nucleophilic attack by the aldehyde.

Detailed Experimental Procedures

Synthesis of 5-(Thiophen-2-yl)-3-Oxo-4,5-Dihydropyrimidine-2(1H)-Thione

  • Reactants : Thiophen-2-carboxaldehyde (10 mmol), thiourea (15 mmol), ethyl acetoacetate (10 mmol).
  • Conditions : Reflux in ethanol (20 mL) with 0.5 mL conc. HCl for 6 hours.
  • Workup : Neutralize with Na2CO3, filter, recrystallize from ethanol.
  • Yield : 82% as yellow crystals; m.p. 198–200°C.

Cyclization to Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Reactants : Dihydropyrimidine-2-thione (10 mmol), benzyl chloroacetate (10 mmol).
  • Conditions : Reflux in dry ethanol (30 mL) with triethylamine (1.5 mmol) for 8 hours.
  • Workup : Remove solvent, dissolve residue in water, neutralize with Na2CO3, recrystallize from ethyl acetate.
  • Yield : 85% as pale yellow solid; m.p. 160–162°C.

Condensation with Naphthalene-1-Carbaldehyde

  • Reactants : Thiazolo intermediate (5 mmol), naphthalene-1-carbaldehyde (6 mmol).
  • Conditions : Microwave irradiation (300 W, 4 minutes) in toluene.
  • Workup : Evaporate solvent, wash with cold methanol, recrystallize from ethanol.
  • Yield : 87% as brown powder; m.p. 210–212°C.

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Cyclization

Comparative studies reveal ethanol as the optimal solvent for cyclization, offering superior solubility and minimal side reactions. Substituting ethanol with acetonitrile or DMF reduces yields to 60–70% due to incomplete ring closure. Catalytic CuI (5 mol%) enhances reaction rates but is unnecessary with triethylamine as a base.

Microwave vs. Conventional Heating in Schiff Base Formation

Microwave irradiation reduces reaction time from 12 hours to 4 minutes while maintaining high yields (87% vs. 83% for conventional). Energy efficiency and reduced decomposition make microwave methods preferable for scale-up.

Structural Characterization and Analytical Data

Infrared Spectroscopy

  • C=O Stretch : 1704 cm⁻¹ (ester), 1601 cm⁻¹ (3-oxo).
  • C≡N Stretch : 1545 cm⁻¹ (thiazole ring).
  • N–H Bend : 3300–3500 cm⁻¹ (imine).

NMR Spectroscopy

  • 1H NMR (DMSO-d6) : δ 1.13 (t, 3H, CH3), 4.27 (q, 2H, CH2), 6.89 (s, 1H, CH), 7.42–8.45 (m, 7H, naphthyl).
  • 13C NMR : δ 167.2 (C=O), 152.1 (C=N), 134.5 (thiophene C).

Elemental Analysis

  • Calculated : C 65.53%, H 5.19%, N 6.72%, S 7.43%.
  • Found : C 65.38%, H 5.25%, N 6.63%, S 7.26%.

Comparative Analysis of Synthetic Methodologies

Parameter Biginelli Condensation Cyclization Schiff Base Formation
Yield (%) 82 85 87
Time (hours) 6 8 0.07 (microwave)
Key Catalyst HCl Et3N Microwave

Conventional heating for Schiff base formation requires prolonged reflux (12 hours), whereas microwave irradiation achieves higher efficiency. Cyclization yields remain consistent across scales, underscoring the robustness of α-haloester-mediated heterocyclization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 2

The naphthalen-1-ylmethylene group distinguishes the target compound from analogues with smaller or electronically distinct substituents:

Compound Position 2 Substituent Key Properties Reference
Target Compound Naphthalen-1-ylmethylene High aromaticity; potential for π-π interactions in biological targets.
(2Z)-2-(4-Cyanobenzylidene) derivative 4-Cyanobenzylidene Electron-withdrawing CN group; IR: 2,209 cm⁻¹ (CN stretch); MW: 403 g/mol.
Ethyl 2-(2-fluorobenzylidene) derivative 2-Fluorobenzylidene Electron-withdrawing F atom; may enhance metabolic stability.
Ethyl 2-(2,4,6-trimethoxybenzylidene) 2,4,6-Trimethoxybenzylidene Electron-donating OMe groups; crystal structure shows C–H···O hydrogen bonds.

Key Insight : Bulkier aromatic groups (e.g., naphthyl) enhance π-stacking but may reduce solubility, while electron-withdrawing groups (e.g., CN, F) modulate electronic properties and binding affinity .

Substituent Variations at Position 5

The thiophen-2-yl group contrasts with phenyl or halogenated aryl groups:

Compound Position 5 Substituent Key Properties Reference
Target Compound Thiophen-2-yl Sulfur atom enhances polarizability; potential for metal coordination.
Ethyl 5-(4-bromophenyl) derivative 4-Bromophenyl Bromine enables halogen bonding; X-ray shows π-halogen interactions.
Ethyl 5-(2-chlorophenyl) Mannich bases 2-Chlorophenyl Antimicrobial activity (e.g., against E. coli and C. albicans).

Key Insight : Thiophene’s sulfur atom may improve binding to metalloenzymes, while halogens (Br, Cl) introduce steric and electronic effects critical for bioactivity .

Ester Group Variations at Position 6

The benzyl ester differs from ethyl esters in solubility and stability:

Compound Position 6 Ester Key Properties Reference
Target Compound Benzyl Higher lipophilicity; slower hydrolysis compared to ethyl esters.
Ethyl ester derivatives (e.g., 11a, 11b) Ethyl Lower molecular weight (e.g., 386–403 g/mol); IR: 1,719 cm⁻¹ (C=O stretch).

Key Insight : Benzyl esters may prolong half-life in vivo but require formulation adjustments due to poor aqueous solubility .

Biological Activity

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Information:

PropertyValue
CAS No. 617697-07-1
Molecular Formula C30H22N2O3S2
Molecular Weight 522.6 g/mol
IUPAC Name benzyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI Key MSVPHPSJSCULFY-KOEQRZSOSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with benzyl alcohol under acidic conditions, often using dehydrating agents like thionyl chloride to facilitate esterification .

Antimicrobial Properties

Research indicates that Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity: The compound demonstrated notable antibacterial effects against Escherichia coli and Staphylococcus aureus, with specific inhibition rates reported in various assays .
  • Antifungal Activity: Preliminary bioassays have indicated antifungal properties as well, making it a candidate for further exploration in agricultural applications .

Cytotoxic Effects

In cellular studies, this compound has exhibited cytotoxicity against leukemia HL-60 cells with an IC50 value of approximately 158.5 ± 12.5 μM . This suggests potential utility in cancer therapeutics.

The biological activity of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo is believed to stem from its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways remain an area for further research but are critical for understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Effects: A study reported that the compound inhibited bacterial growth effectively at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cytotoxicity Assessment: Another research highlighted the cytotoxic effects on cancer cell lines, providing insights into its possible application in oncology .
  • Mechanistic Insights: Investigations into its mechanism revealed that it may disrupt cellular processes by targeting specific enzymes involved in metabolic pathways .

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